Cas no 331461-62-2 ((2E)-3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide)
331461-62-2 structure
Product Name:(2E)-3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
CAS-nummer:331461-62-2
MF:C15H10ClFN2O3
MW:320.702906131744
CID:5691728
PubChem ID:1121461
Update Time:2023-10-13
(2E)-3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- (E)-3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
- AB00118470-01
- (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
- JS-0654
- 331461-62-2
- AKOS000942678
- 3-(4-CHLORO-3-NITRO-PHENYL)-N-(4-FLUORO-PHENYL)-ACRYLAMIDE
- 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide
- 2-Propenamide, 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)-
- (2E)-3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
-
- Inchi: 1S/C15H10ClFN2O3/c16-13-7-1-10(9-14(13)19(21)22)2-8-15(20)18-12-5-3-11(17)4-6-12/h1-9H,(H,18,20)/b8-2+
- InChI-sleutel: YFMXXVZLCOYDJR-KRXBUXKQSA-N
- LACHT: ClC1C=CC(/C=C/C(NC2C=CC(=CC=2)F)=O)=CC=1[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 320.0363980g/mol
- Monoisotopische massa: 320.0363980g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 433
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 74.9Ų
Experimentele eigenschappen
- Dichtheid: 1.461±0.06 g/cm3(Predicted)
- Kookpunt: 531.3±50.0 °C(Predicted)
- pka: 12.49±0.70(Predicted)
(2E)-3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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